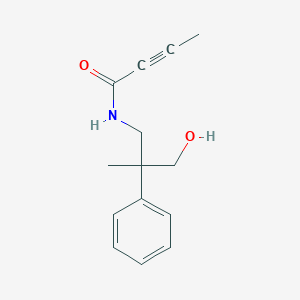
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that has been synthesized through various methods and has been found to have a wide range of biological and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Isomorphism
The compound under discussion shows similarities to structures exhibiting the chlorine-methyl exchange rule, as demonstrated in studies focusing on isomorphous structures. For instance, isomorphous methyl- and chloro-substituted small heterocyclic analogues have shown extensive disorder, which may impact the detection of isomorphism in data-mining procedures. This highlights the compound's relevance in structural chemistry and database searches for isomorphic compounds (Rajni Swamy, V., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R.V., 2013).
Antimicrobial and Phytotoxic Properties
Derivatives of similar structures have been synthesized and evaluated for their antimicrobial and phytotoxic properties. For example, the synthesis and characterization of 1-aroyl-3,5-diaryldihydropyrazoline derivatives have shown significant activity in antimicrobial and phytotoxic assays, highlighting potential applications in agricultural and pharmaceutical fields (Mumtaz, A., Saeed, A., Maalik, A., Khan, W., Azhar, S., Fatima, N., Zaidi, A., & Atif, M., 2015).
Molecular Interaction Studies
Molecular interaction studies of structurally related compounds with receptors provide insights into drug design and pharmacological applications. For instance, the interaction of a potent antagonist with the CB1 cannabinoid receptor has been analyzed, offering a deeper understanding of receptor-ligand interactions and the development of therapeutics targeting cannabinoid receptors (Shim, J., Welsh, W., Cartier, E.A., Edwards, J., & Howlett, A., 2002).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives and their evaluation for antimicrobial activity is a crucial area of research, with several studies reporting the preparation of compounds showing good activity against various pathogens. This underscores the importance of such compounds in the development of new antimicrobial agents (Kumar, S., Meenakshi, Kumar, S., & Kumar, P., 2012).
Eigenschaften
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O/c1-22-10-8-15(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-14(13)17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZJGKZNRHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



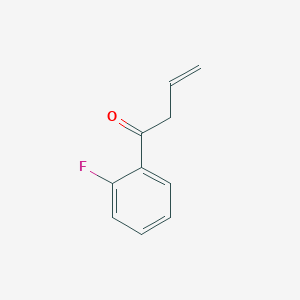
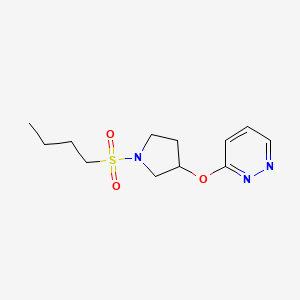
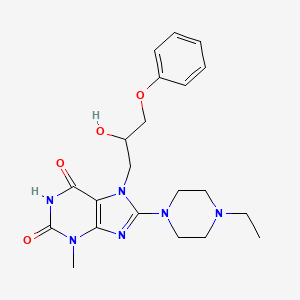
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2666421.png)
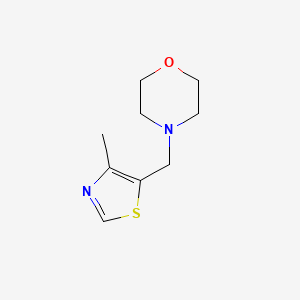
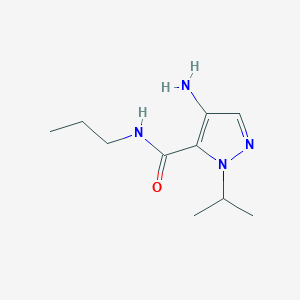
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2666424.png)

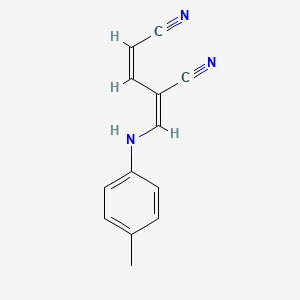
![N-benzyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2666428.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2666429.png)
